N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide
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Overview
Description
N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide is a synthetic organic compound that belongs to the class of heterocyclic aromatic compounds. These compounds are characterized by the presence of nitrogen atoms within their ring structures, which can significantly influence their chemical properties and biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide typically involves multi-step organic reactions. A common approach might include:
Formation of the Pyridinyl Intermediate: Starting with a methoxypyridine derivative, various functional groups can be introduced through reactions such as halogenation, nitration, or amination.
Coupling with Pyrimidinyl Derivative: The pyridinyl intermediate can then be coupled with a pyrimidinyl derivative using cross-coupling reactions like Suzuki or Buchwald-Hartwig coupling.
Formation of the Benzamide Moiety:
Industrial Production Methods
Industrial production of such compounds often involves optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, solvent choice, and the use of catalysts.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy group, leading to the formation of hydroxyl or carbonyl derivatives.
Reduction: Reduction reactions can target the nitro or carbonyl groups, converting them to amines or alcohols, respectively.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic or basic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a palladium catalyst.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group might yield a hydroxyl derivative, while reduction of a nitro group would produce an amine.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.
Medicine: Explored for its therapeutic potential in treating diseases, possibly as an anti-cancer or anti-inflammatory agent.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide would depend on its specific biological target. Generally, such compounds might interact with enzymes or receptors, inhibiting or modulating their activity. The molecular targets could include kinases, proteases, or other proteins involved in cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- N-(6-chloropyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide
- N-(6-methylpyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide
Uniqueness
N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide is unique due to the presence of the methoxy group, which can influence its electronic properties and biological activity. This methoxy group might enhance its solubility or binding affinity to specific targets compared to its analogs.
Properties
Molecular Formula |
C17H15N5O2 |
---|---|
Molecular Weight |
321.33 g/mol |
IUPAC Name |
N-(6-methoxypyridin-3-yl)-4-(pyrimidin-2-ylamino)benzamide |
InChI |
InChI=1S/C17H15N5O2/c1-24-15-8-7-14(11-20-15)21-16(23)12-3-5-13(6-4-12)22-17-18-9-2-10-19-17/h2-11H,1H3,(H,21,23)(H,18,19,22) |
InChI Key |
FHJMQEUEIPKUNV-UHFFFAOYSA-N |
Canonical SMILES |
COC1=NC=C(C=C1)NC(=O)C2=CC=C(C=C2)NC3=NC=CC=N3 |
Origin of Product |
United States |
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